molecular formula C11H21N5O2 B2979969 Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate CAS No. 2309431-38-5

Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate

Cat. No. B2979969
CAS RN: 2309431-38-5
M. Wt: 255.322
InChI Key: DEJRKBQUHOAPBN-QMMMGPOBSA-N
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Description

Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate binds to the active site of BTK and inhibits its kinase activity. This leads to downstream inhibition of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK also leads to inhibition of other signaling pathways, such as the NF-kB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate has been shown to have potent and selective inhibition of BTK, with minimal off-target effects. In preclinical studies, Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate has been shown to induce apoptosis in B-cells, leading to tumor regression. Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, like other kinase inhibitors, Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate has limitations in terms of its pharmacokinetics and pharmacodynamics. For example, Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate has a short half-life in vivo, which may limit its efficacy in certain applications. Additionally, Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate may have off-target effects at high concentrations, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate. One area of interest is the development of combination therapies that include Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate and other anti-cancer drugs. Another area of interest is the investigation of Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate in autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, there is potential for further optimization of Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate and related compounds to improve their pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate involves several steps, starting from commercially available starting materials. The key step is the formation of the triazole ring by the reaction of an alkyne with an azide, followed by reduction of the resulting triazole to the corresponding amine. The amine is then coupled with tert-butyl N-[(2S)-1-chloro-3-(tert-butoxycarbonylamino)propan-2-yl]carbamate to give the final product.

Scientific Research Applications

Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate has been extensively studied in preclinical models of B-cell malignancies, including CLL, MCL, and diffuse large B-cell lymphoma (DLBCL). In these studies, Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to tumor regression. Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate has also been shown to have synergistic effects when combined with other anti-cancer drugs, such as venetoclax and ibrutinib.

properties

IUPAC Name

tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O2/c1-8(13-10(17)18-11(2,3)4)6-16-7-9(5-12)14-15-16/h7-8H,5-6,12H2,1-4H3,(H,13,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJRKBQUHOAPBN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=C(N=N1)CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate

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